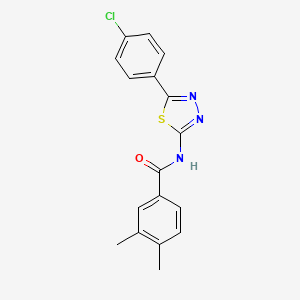

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications

Structural and Electronic Properties

A study on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole explored its crystal and molecular structure through spectroscopic techniques and X-ray diffraction. Density Functional Theory (DFT) calculations revealed insights into its electronic properties, suggesting potential applications in Non-Linear Optical (NLO) materials due to its significant first-order hyperpolarizability (Kerru et al., 2019).

Antiviral and Anticancer Activities

Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated antiviral properties against tobacco mosaic virus, underscoring the therapeutic potential of thiadiazole compounds (Chen et al., 2010). Additionally, novel thiadiazoles incorporating pyrazole moiety were synthesized and evaluated as anticancer agents, showing promising activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2015).

Antimicrobial Properties

A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole revealed moderate antimicrobial activity against various bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

Investigations into 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic conditions highlighted the effectiveness of these compounds, which exhibit good inhibition properties, providing insights into their potential industrial applications (Bentiss et al., 2007).

Molecular Dynamics and Quantum Chemical Studies

Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives against corrosion of iron revealed that these compounds could effectively inhibit corrosion, offering a theoretical basis for developing new corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

It’s worth noting that compounds with a similar 1,3,4-thiadiazol-2-yl scaffold have demonstrated a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .

Biochemical Pathways

Compounds with similar structures have been found to interact with nucleic acids, enzymes, and globular proteins . These interactions can potentially affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

Similar compounds have shown improved kinetic solubilities and were metabolically stable in vitro . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising results when tested on different cell lines of various types of cancer .

Safety and Hazards

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c1-10-3-4-13(9-11(10)2)15(22)19-17-21-20-16(23-17)12-5-7-14(18)8-6-12/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVVFCKLNZQYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)

![2-(2,4-dichlorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2992696.png)

![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)

![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)